molecular formula C12H15BrCl2N2O2S B3225238 1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE CAS No. 1246822-72-9

1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE

Cat. No.: B3225238
CAS No.: 1246822-72-9
M. Wt: 402.1
InChI Key: GFZJISFOUXBSME-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine is a high-purity sulfonylpiperazine derivative designed for research applications. This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure features a benzenesulfonyl group substituted with bromo and chloro atoms, conferring potential as an electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to generate more complex biaryl structures for screening purposes (based on analogous compounds ). The 4-ethylpiperazine moiety is a common pharmacophore found in compounds active on various neurological targets. Similar sulfonylpiperazine derivatives have been investigated as modulators of sigma receptors and as inhibitors of enzymes like glutaminyl cyclase, which is implicated in Alzheimer's disease pathology . The synthetic route for this class of compounds typically involves a nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and 4-ethylpiperazine, often using a base like triethylamine in an aprotic solvent . Researchers can leverage this compound as a key building block to develop novel molecules for biochemical assay development and high-throughput screening to explore new therapeutic avenues. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrCl2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJISFOUXBSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Sulfonylation: The brominated and chlorinated benzene is then subjected to sulfonylation to introduce the sulfonyl group.

    Piperazine Derivatization: The sulfonylated benzene is reacted with ethylpiperazine to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The sulfonyl group can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the bromine and chlorine atoms can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

    2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride: This compound has a similar structure but lacks the ethylpiperazine moiety.

    1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: This compound has an ethoxyphenyl group instead of an ethyl group.

    1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine: This compound has a chloro-methylphenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula. The key structural components include:

  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Brominated and chlorinated aromatic system : Enhances lipophilicity and biological activity.

Molecular Formula

  • C₁₃H₁₄BrCl₂N₃O₂S

Biological Activity Overview

Research on similar sulfonamide compounds indicates a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that modifications in the sulfonamide group can significantly influence activity against various bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compound TBDTBD

Cytotoxicity Studies

Preliminary cytotoxicity studies reveal that compounds with similar structures can exhibit selective toxicity towards cancer cell lines. For instance, derivatives targeting specific pathways in tumor cells have shown promise.

Case Study: Cytotoxic Effects on Tumor Cells

A recent study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine structure could enhance selectivity and potency against tumor cells.

The proposed mechanisms of action for sulfonamide derivatives often involve:

  • Inhibition of bacterial folic acid synthesis : Competing with para-aminobenzoic acid (PABA).
  • Interference with nucleic acid synthesis : Potentially affecting cancer cell proliferation.

Research Findings

Recent investigations into similar compounds have highlighted the importance of halogen substitutions in enhancing biological activity. For example, the presence of bromine and chlorine in the aromatic ring has been linked to improved interaction with target enzymes or receptors.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of growth
AntifungalModerate activity against fungi
CytotoxicSelective toxicity in tumor cells

Q & A

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) at 0.01% w/w.
  • Conduct stability-indicating HPLC assays quarterly .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Substituent Variation :

  • Replace bromo/dichloro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Modify the ethyl group on piperazine to study steric impacts (e.g., isopropyl vs. methyl) .

Biological Assays :

  • Test derivatives against target receptors (e.g., serotonin or dopamine receptors) to correlate substituents with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(2-BROMO-4,5-DICHLOROBENZENESULFONYL)-4-ETHYLPIPERAZINE

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